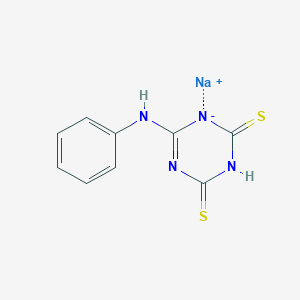
Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a sodium ion coordinated to a heterocyclic ring system containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione typically involves the reaction of aniline derivatives with diazonium salts under controlled conditions. The process often requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, is crucial to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens (chlorine, bromine), electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated derivatives
Scientific Research Applications
Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a catalyst in various reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
- 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol·sodium
- 1,3,5-Triazine-2,4 (1H,3H)-dithione,6-(dibutylamino)-,monosodium salt
Comparison: The presence of both nitrogen and sulfur atoms in its structure also contributes to its distinct chemical properties and reactivity patterns .
Properties
Molecular Formula |
C9H7N4NaS2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione |
InChI |
InChI=1S/C9H8N4S2.Na/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6;/h1-5H,(H3,10,11,12,13,14,15);/q;+1/p-1 |
InChI Key |
MSTPNDZQVGSTET-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=S)NC(=S)[N-]2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















